6-O-α-D-甘露吡喃糖基-D-甘露吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

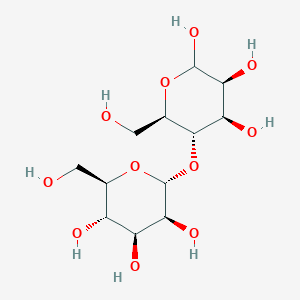

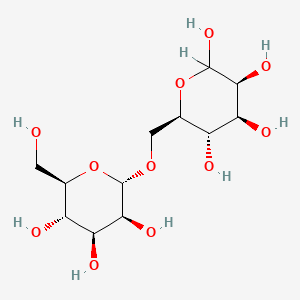

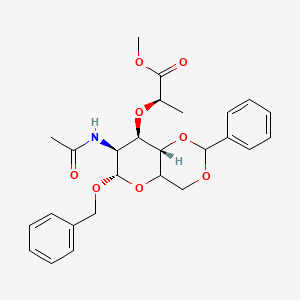

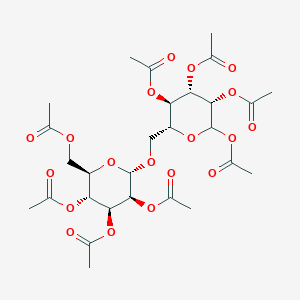

6-O-alpha-D-Mannopyranosyl-D-mannopyranose, also known as MM, is a disaccharide composed of two mannose molecules linked by an alpha-1,6-glycosidic bond. This molecule has been studied extensively due to its potential applications in various fields, including food science, biotechnology, and medicine.

科学研究应用

Selective Activities in Vivo

Neoglyco interleukin-1a, when coupled with N-acetylneuraminic acid (NeuAc), exhibits selective activities in vivo . This modified form of IL-1a, known as NeuAc-IL-1a, has reduced activities in vitro and receptor-binding affinities compared to IL-1a . However, it exhibits comparable activities as IL-1a to down-regulate serum glucose and to improve the recovery of peripheral white blood cells from myelosuppression in 5-fluorouracil-treated mice .

Altered Tissue Distribution

NeuAc-IL-1a has an altered tissue distribution compared to IL-1a . The tissue level of NeuAc-IL-1a is high compared to IL-1a, indicating that coupling with NeuAc enhances the tissue level .

Reduced Deleterious Effects

The glycosylation of human interleukin-1a to form Neoglyco interleukin-1a is aimed at developing IL-1 with less deleterious effects . The reduced activities of NeuAc-IL-1a correlate with the decrease in its receptor binding affinities .

Potential Therapeutic Applications

IL-1 is potentially useful for therapy because of its antitumor effect, protective effect on animals against microorganism infection, radiation, and chemotherapy . Therefore, the development of Neoglyco interleukin-1a with selective activities and reduced deleterious effects could enhance its therapeutic applications.

Hemicellulose Hydrolysis

6-O-alpha-D-Mannopyranosyl-D-mannopyranose is a type of mannan, a major constituent of the hemicellulose fraction of lignocelluloses . Enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Therefore, this compound could have applications in the hydrolysis of hemicellulose, which significantly affects the prospects of biobleaching and saccharification of lignocellulosic biomass .

Renewable Resource Utilization

Hemicellulose, including mannans like 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, is abundant and represents one of the major natural renewable resources and a dominating waste material from agriculture . This renewable resource can be used in several industries, including the pharmaceutical, biofuel, and pulp and paper industries, and many more .

作用机制

Target of Action

Neoglyco interleukin-1a, also known as 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, primarily targets interleukin-1 receptors (IL-1R1) . These receptors are integral to immune responses, as they are activated or inhibited by cytokines, specifically IL-1α and IL-1β .

Mode of Action

The compound interacts with its targets by binding to the IL-1 receptors. This binding triggers a cascade of downstream processes that affect both innate and adaptive immunity . The glycosylation of IL-1a, as seen in Neoglyco interleukin-1a, can alter its biological activities . The introduction of N-acetylneuraminic acid (NANA) to IL-1a reduces its activities by about ten times compared to the original IL-1a .

Biochemical Pathways

Upon activation, IL-1α and IL-1β instigate multiple downstream processes. These processes include the activation of macrophages after inflammasome sensing of infection or danger, leading to caspase-1 processing of IL-1β and its release . Many alternative mechanisms activate il-1α and il-1β in atypical cell types, and il-1 function is also important for homeostatic processes that maintain a physiological state .

Pharmacokinetics

The pharmacokinetics of Neoglyco interleukin-1a involve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. The glycosylation of IL-1a with NANA was found to enhance tissue levels of the cytokine . .

Result of Action

The molecular and cellular effects of Neoglyco interleukin-1a’s action include a variety of IL-1 activities in vitro, such as the proliferative effect on T cells, antiproliferative effect on myeloid leukemic cells and melanoma cells, and stimulatory effects on IL-6 synthesis by melanoma cells and PGE2 synthesis by fibroblast cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Neoglyco interleukin-1a. For instance, the pH and temperature of the reaction environment can impact the coupling of NANA to IL-1a . .

属性

IUPAC Name |

(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-FZFXURTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)